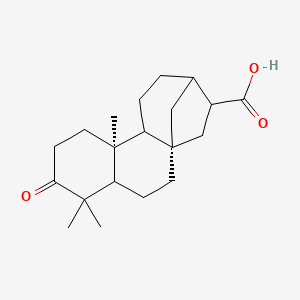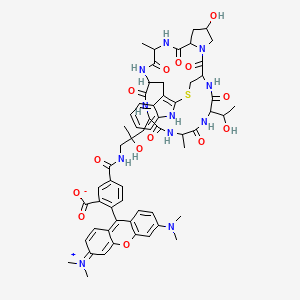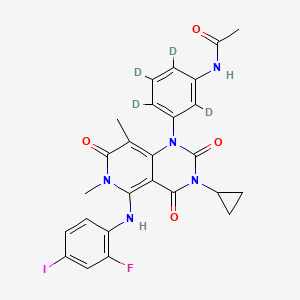
Trametinib-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trametinib-d4 is a deuterated form of Trametinib, an orally bioavailable mitogen-activated protein kinase (MAPK) kinase (MEK) inhibitor. Trametinib is primarily used for the treatment of melanoma and other cancers with specific BRAF mutations. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Trametinib.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trametinib involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final steps involve the formation of the pyrido[4,3-d]pyrimidine core and the coupling with the acetamide group .
Industrial Production Methods
Industrial production of Trametinib follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Trametinib-d4 undergoes various chemical reactions, including:
Oxidation: Trametinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on Trametinib.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of Trametinib.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Trametinib, which are used in further research and development .
科学的研究の応用
Trametinib-d4 is extensively used in scientific research for various applications:
Chemistry: Used to study the chemical properties and reactivity of Trametinib.
Biology: Employed in cellular and molecular biology to understand the effects of Trametinib on cell signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Trametinib.
Industry: Applied in the development of new formulations and delivery methods for Trametinib.
作用機序
Trametinib-d4, like Trametinib, inhibits the MEK1 and MEK2 enzymes, which are part of the MAPK/ERK signaling pathway. By binding to unphosphorylated MEK1 and MEK2 with high affinity, Trametinib blocks their catalytic activity, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Cobimetinib: Another MEK inhibitor used in combination with other drugs for cancer treatment.
Selumetinib: A MEK inhibitor used for the treatment of neurofibromatosis type 1.
Binimetinib: Used in combination with other drugs for the treatment of melanoma.
Uniqueness
Trametinib-d4 is unique due to its deuterated form, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and absorption, providing valuable insights into the drug’s behavior in the body .
特性
分子式 |
C26H23FIN5O4 |
|---|---|
分子量 |
619.4 g/mol |
IUPAC名 |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]-2,4,5,6-tetradeuteriophenyl]acetamide |
InChI |
InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4D,5D,6D,12D |
InChIキー |
LIRYPHYGHXZJBZ-PUYVGKOOSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N2C3=C(C(=O)N(C(=C3C(=O)N(C2=O)C4CC4)NC5=C(C=C(C=C5)I)F)C)C)[2H])NC(=O)C)[2H] |
正規SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


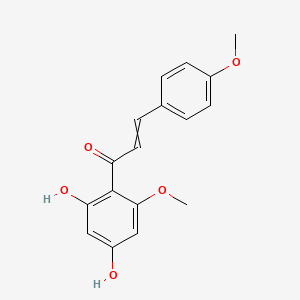
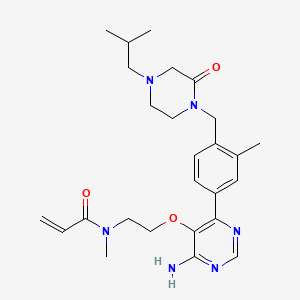
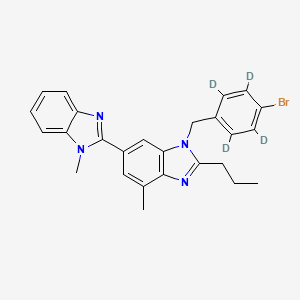
![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)
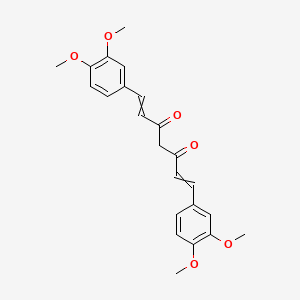
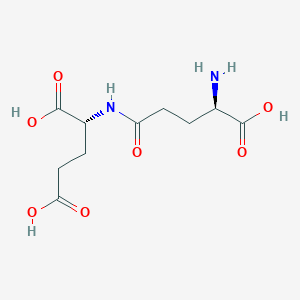
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)
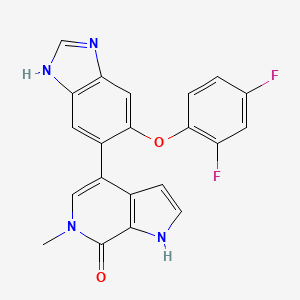
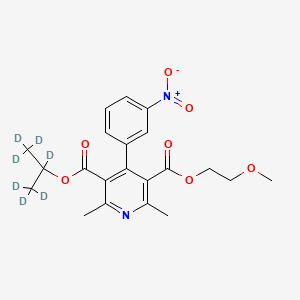
![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)
